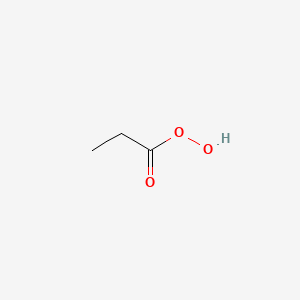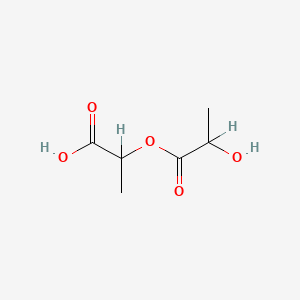
9-蒽甲酰胺
描述
9-Anthracenecarboxamide is a chemical compound with the molecular formula C15H11NO. It is a derivative of anthracene, characterized by the presence of a carboxamide group at the 9th position of the anthracene ring. This compound is typically a white to light yellow powder and is used in various fields of research and industry due to its unique chemical properties .
科学研究应用
9-Anthracenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and as a precursor for synthesizing other anthracene derivatives.
Biology: Its fluorescent properties make it useful in studying biological membranes and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Mode of Action
It is known that anthracene derivatives can interact with various biological targets through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der waals forces .
Biochemical Pathways
Anthracene derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are studied .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .
生化分析
Biochemical Properties
9-Anthracenecarboxamide plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photodimerization reactions, where two molecules of 9-Anthracenecarboxamide form a dimer upon exposure to light . This interaction is facilitated by the compound’s ability to absorb light and undergo electronic excitation, leading to the formation of reactive intermediates that can engage in further chemical reactions.
Cellular Effects
The effects of 9-Anthracenecarboxamide on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-Anthracenecarboxamide can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been reported to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 9-Anthracenecarboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymatic activities, resulting in changes in cellular functions. For example, 9-Anthracenecarboxamide has been shown to inhibit certain enzymes involved in DNA repair processes, thereby affecting the cell’s ability to maintain genomic integrity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 9-Anthracenecarboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation upon prolonged exposure to light and heat . In in vitro studies, 9-Anthracenecarboxamide has shown sustained effects on cellular functions over extended periods, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of 9-Anthracenecarboxamide vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular functions without causing significant adverse effects . At higher doses, 9-Anthracenecarboxamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes without compromising cellular health.
Metabolic Pathways
9-Anthracenecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in cellular processes . These metabolic pathways are crucial for the compound’s bioavailability and overall impact on cellular functions.
Transport and Distribution
The transport and distribution of 9-Anthracenecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . This distribution is essential for its localization and accumulation in target sites, where it can exert its biochemical effects.
Subcellular Localization
9-Anthracenecarboxamide exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables 9-Anthracenecarboxamide to interact with specific biomolecules and participate in localized biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarboxamide typically involves the reaction of anthracene-9-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. One common method is the reaction of anthracene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 9-Anthracenecarboxamide .
Industrial Production Methods: In an industrial setting, the production of 9-Anthracenecarboxamide can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 9-Anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to anthracene derivatives.
Substitution: It can undergo substitution reactions, particularly at the amide group, to form various substituted anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and various substituted anthracene derivatives .
相似化合物的比较
- Anthracene-9-carboxylic acid
- Anthracene-9-carboxaldehyde
- Anthracene-9-carboxylate esters
Comparison: 9-Anthracenecarboxamide is unique due to its amide functional group, which imparts distinct chemical and physical properties compared to its carboxylic acid, aldehyde, and ester counterparts. The amide group enhances its stability and allows for specific interactions that are not possible with other functional groups. This makes 9-Anthracenecarboxamide particularly useful in applications requiring stable and specific molecular interactions .
属性
IUPAC Name |
anthracene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJYCGQHFPQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956286 | |
| Record name | Anthracene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34810-13-4 | |
| Record name | 9-Anthramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


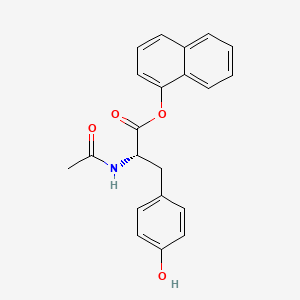

![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)
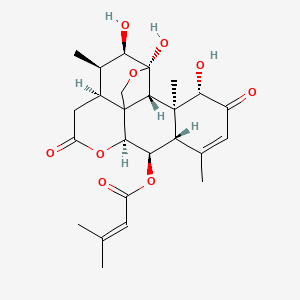
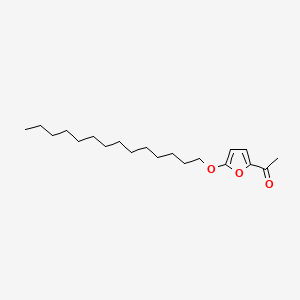

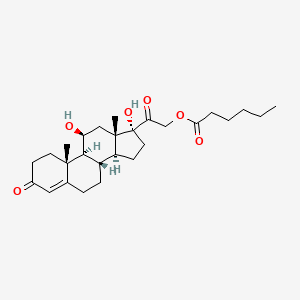
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)



